molecular formula C13H10N2O3 B1297385 2-(Pyridin-2-ylcarbamoyl)benzoic acid CAS No. 19357-10-9

2-(Pyridin-2-ylcarbamoyl)benzoic acid

Cat. No. B1297385
CAS RN: 19357-10-9
M. Wt: 242.23 g/mol
InChI Key: LYSBRRGPHIJPGG-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylcarbamoyl)benzoic acid, also known as 2-Pyridyl-2-benzamido benzoic acid (PBBA), is an important chemical compound in the field of organic chemistry . It has a molecular weight of 242.23 g/mol .


Molecular Structure Analysis

The molecular formula of this compound is C13H10N2O3 . The InChI code is 1S/C13H10N2O3/c16-12(15-11-7-3-4-8-14-11)9-5-1-2-6-10(9)13(17)18/h1-8H,(H,17,18)(H,14,15,16) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 242-243°C .

Scientific Research Applications

Catalytic Applications

The derivative of 2-(Pyridin-2-ylcarbamoyl)benzoic acid, through its involvement in metal-organic frameworks (MOFs), exhibits significant catalytic properties. For instance, pyridyl amide functionalized benzoic acid ligands have been utilized to synthesize zinc(II) and copper(II) MOFs. These frameworks demonstrate efficient catalytic activity for the nitroaldol (Henry) reaction in an aqueous medium, showcasing high yield and good diastereoselectivities under ambient conditions. The MOFs can be recycled and reused without significant loss in catalytic efficiency, indicating their potential for sustainable chemical processes (Paul et al., 2015).

Supramolecular Chemistry

In the realm of supramolecular chemistry, the interaction of benzoic acid derivatives with isonicotinamide has been explored to probe the structural landscape of cocrystals. This research highlights the use of acid-pyridine heterosynthons as molecular modules to understand the high-energy structures of such cocrystals, underscoring the versatility of pyridyl-amide-functionalized benzoic acids in designing novel supramolecular architectures (Dubey & Desiraju, 2014).

Material Science

The application extends to material science, where the formation of novel acylamide ligands, in situ, has led to the development of unique metal-organic frameworks. These frameworks, prepared from reactions involving pyridyl-amide-functionalized benzoic acids, exhibit diverse structural motifs and potential for various applications. The study showcases the formation of three distinct organic ligands coordinating with one metal center, a rare occurrence, which opens new avenues in the design of functional materials (Xu et al., 2012).

Environmental Applications

Furthermore, the environmental application is exemplified by the synthesis of water-soluble half-sandwich complexes using a derivative of this compound. These complexes have been found effective for catalytic transfer hydrogenation of carbonyl compounds in water, using glycerol as a hydrogen donor. This approach offers a green alternative for the reduction of carbonyl compounds, demonstrating the compound's potential in sustainable and environmental chemistry (Prakash et al., 2014).

Safety and Hazards

The compound is classified as a skin irritant (H315), can cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2-(pyridin-2-ylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-12(15-11-7-3-4-8-14-11)9-5-1-2-6-10(9)13(17)18/h1-8H,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSBRRGPHIJPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350024
Record name 2-(pyridin-2-ylcarbamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19357-10-9
Record name 2-(pyridin-2-ylcarbamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(pyridin-2-yl)carbamoyl]benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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